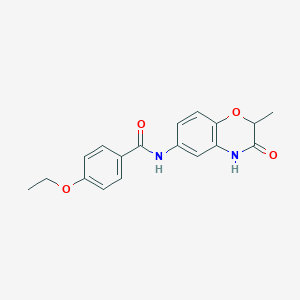

4-ethoxy-N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide

Beschreibung

4-ethoxy-N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide is a benzamide derivative featuring a 1,4-benzoxazin-3-one core substituted with a methyl group at position 2 and an ethoxy-substituted benzamide moiety at position 4. Its structure combines lipophilic (ethoxy group) and hydrogen-bonding (amide and ketone) functionalities, influencing solubility, bioavailability, and target interactions .

Eigenschaften

Molekularformel |

C18H18N2O4 |

|---|---|

Molekulargewicht |

326.3 g/mol |

IUPAC-Name |

4-ethoxy-N-(2-methyl-3-oxo-4H-1,4-benzoxazin-6-yl)benzamide |

InChI |

InChI=1S/C18H18N2O4/c1-3-23-14-7-4-12(5-8-14)18(22)19-13-6-9-16-15(10-13)20-17(21)11(2)24-16/h4-11H,3H2,1-2H3,(H,19,22)(H,20,21) |

InChI-Schlüssel |

BFIPGOLDCHSKKC-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(C(=O)N3)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

4-Ethoxy-N-(2-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in saurem Medium.

Reduktion: Natriumborhydrid in Methanol.

Substitution: Natriummethoxid in Dimethylsulfoxid (DMSO).

Hauptprodukte, die gebildet werden

Oxidation: Bildung von Carbonsäuren oder Ketonen.

Reduktion: Bildung von Alkoholen oder Aminen.

Substitution: Bildung von substituierten Benzamiden oder Benzoxazinen.

Analyse Chemischer Reaktionen

Types of Reactions

4-ethoxy-N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzamides or benzoxazines.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 4-Ethoxy-N-(2-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann bestimmte Enzyme hemmen, indem sie an ihre aktiven Zentren bindet und so ihre Aktivität blockiert. Diese Hemmung kann zur Modulation verschiedener biochemischer Pfade führen, wodurch sie in therapeutischen Anwendungen nützlich wird.

Wirkmechanismus

The mechanism of action of 4-ethoxy-N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the modulation of various biochemical pathways, making it useful in therapeutic applications .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzamide Moiety

4-methoxy-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide

- Key Difference : Methoxy group replaces ethoxy at the benzamide para position.

- Impact :

- Molecular Weight : 312.32 g/mol (vs. ~326.35 g/mol for the ethoxy analogue, estimated).

- Solubility : Methoxy’s smaller size may enhance aqueous solubility compared to ethoxy’s increased lipophilicity .

- Bioactivity : Methoxy derivatives are often associated with altered metabolic stability and receptor binding kinetics in benzamide-based agrochemicals .

4-fluoro-N-[4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide

- Key Difference : Fluorine atom at the benzamide para position and a thiazolyl linker.

- Impact: Electron Effects: Fluorine’s electronegativity enhances metabolic resistance and binding affinity to hydrophobic pockets.

Modifications on the Benzoxazine Core

Compound A (α2C-AR Agonist)

- Structure : [N-[3,4-dihydro-4-(1H-imidazol-4-ylmethyl)-2H-1,4-benzoxazin-6-yl]-N-ethyl-N′-methylurea].

- Key Difference : Urea substituent instead of benzamide; imidazole methylation.

- Impact: Selectivity: High α2C-adrenergic receptor (AR) selectivity but poor brain penetration due to polar urea group.

Flumioxazin (Herbicide)

- Structure : N-(7-fluoro-3,4-dihydro-3-oxo-4-prop-2-ynyl-2H-1,4-benzoxazin-6-yl)cyclohex-1-ene-1,2-dicarboximide.

- Key Difference : Fluorine and dicarboximide substituents.

- Impact: Activity: Broad-spectrum herbicide via protoporphyrinogen oxidase inhibition. Design Insight: Fluoro and bulky groups enhance photostability and target affinity, suggesting avenues for optimizing the ethoxy-benzamide analogue .

Functional Group Comparisons in Agrochemicals

Research Findings and Implications

- SAR Trends :

- Therapeutics: Benzamide neuroleptics (e.g., sulpiride ) highlight possible CNS applications if brain penetration is achievable.

Biologische Aktivität

4-ethoxy-N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide (CAS Number: 923868-64-8) is a compound of interest due to its potential biological activities. This article explores its molecular characteristics, synthesis, and biological effects, particularly focusing on its pharmacological properties.

Molecular Characteristics

The molecular formula of 4-ethoxy-N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide is with a molecular weight of 326.3 g/mol. The structure includes a benzamide moiety and a benzoxazine ring, which are known for various biological activities.

| Property | Value |

|---|---|

| CAS Number | 923868-64-8 |

| Molecular Formula | C₁₈H₁₈N₂O₄ |

| Molecular Weight | 326.3 g/mol |

Synthesis

The compound can be synthesized through various organic reactions involving the appropriate starting materials that include substituted benzamides and benzoxazine derivatives. The synthesis typically involves the formation of the benzoxazine ring followed by the introduction of the ethoxy and methyl groups.

Antioxidant Properties

Recent studies have indicated that compounds similar to 4-ethoxy-N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide exhibit significant antioxidant activities. This property is crucial for protecting cells from oxidative stress and may contribute to anti-inflammatory effects.

Antitumor Activity

Compounds within the benzoxazine family have been investigated for their antitumor properties. For instance, derivatives have shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. A study demonstrated that certain benzoxazine derivatives could effectively inhibit the growth of breast cancer cells through mechanisms involving apoptosis induction and cell cycle arrest.

Neuroprotective Effects

The neuroprotective potential of similar compounds has been explored in models of neurodegenerative diseases. These compounds have been shown to modulate neurotransmitter systems and exhibit protective effects against neuronal damage induced by toxins.

Case Studies

- Antitumor Efficacy : A study conducted on a series of benzoxazine derivatives showed that specific substitutions on the benzene ring significantly enhanced their cytotoxicity against human cancer cell lines (e.g., MCF-7 breast cancer cells). The compound exhibited an IC50 value indicating potent activity compared to standard chemotherapeutic agents .

- Neuroprotection : In a rodent model of neurotoxicity induced by glutamate, a related compound demonstrated significant neuroprotective effects by reducing neuronal death and preserving cognitive function .

Research Findings

Research has shown that structural modifications can enhance the biological activity of benzoxazine derivatives. For instance:

- Substituent Effects : The introduction of electron-donating groups at specific positions on the benzene ring has been correlated with increased receptor binding affinity and biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.